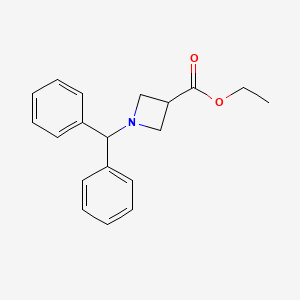

Ethyl 1-benzhydrylazetidine-3-carboxylate

Beschreibung

Historical Context and Discovery

Ethyl 1-benzhydrylazetidine-3-carboxylate (CAS 887591-82-4) emerged as a compound of interest in the late 20th century during studies on azetidine derivatives for pharmaceutical applications. Early synthetic routes for azetidine derivatives, including benzhydryl-protected analogs, were explored to address challenges in ring functionalization and stability. The compound gained prominence due to its utility as an intermediate in synthesizing monoamine transporter ligands, particularly for dopamine and serotonin targets. Key advancements in its synthesis were reported in the 2000s, with optimized methods involving esterification and protective group strategies. For example, methyl and ethyl ester derivatives were synthesized via acid-catalyzed esterification of 1-benzhydrylazetidine-3-carboxylic acid.

Nomenclature and Classification

Systematic IUPAC Name :

Ethyl 1-(diphenylmethyl)azetidine-3-carboxylate

Alternative Names :

Classification :

Structural Features and Molecular Characteristics

Molecular Formula : C₁₉H₂₁NO₂

Molecular Weight : 295.38 g/mol

Key Structural Attributes :

- Azetidine Ring : Four-membered nitrogen-containing heterocycle with significant ring strain (~25.4 kcal/mol).

- Substituents :

Spectroscopic Data :

Chemical Registry and Identification Parameters

Registry Information :

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 887591-82-4 | |

| PubChem CID | 53429348 (related analog) | |

| MDL Number | MFCD07787081 | |

| SMILES | CCOC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Physical Properties :

- Appearance : Off-white powder.

- Storage Conditions : 2–7°C (refrigerated).

- logP : 3.63 (indicative of moderate lipophilicity).

Synthetic Precursors :

Eigenschaften

IUPAC Name |

ethyl 1-benzhydrylazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXVAZZGSMOSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391219 | |

| Record name | Ethyl 1-benzhydrylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-82-4 | |

| Record name | Ethyl 1-benzhydrylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.

Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azetidine ring with a benzhydryl halide in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl group or the ethyl ester group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Benzhydryl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution Products: Compounds with different substituents replacing the benzhydryl or ethyl ester groups.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Ethyl 1-benzhydrylazetidine-3-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structural features allow it to participate in diverse chemical reactions.

Synthesis of Functionalized Azetidines

Recent studies highlight the versatility of azetidine derivatives, including this compound, in synthesizing functionalized azetidines. These derivatives are crucial for developing libraries of bioactive compounds, such as bronchodilators and anti-inflammatory agents .

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Hydrogenolysis | Conversion to aminoazetidine derivatives | >90 |

| Nucleophilic Substitution | Formation of cyano and thiocyano derivatives | 70-85 |

| Hydrolysis | Conversion to azetidine-3-carboxylic acid | 95 |

Pharmacological Applications

This compound has been evaluated for its pharmacological properties, particularly in the context of drug development.

Anticancer Potential

Research indicates that compounds derived from azetidines can modulate estrogen receptors, which are implicated in various cancers such as breast and ovarian cancer. This compound may play a role in developing selective estrogen receptor modulators (SERMs) that could provide therapeutic benefits in hormone-related cancers .

Case Study: Estrogen Receptor Modulation

A study demonstrated that azetidine derivatives could effectively inhibit estrogen receptor activity, suggesting potential applications in breast cancer treatment .

Antimicrobial Activity

Recent findings suggest that azetidine derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Agricultural Applications

The compound also shows promise in agricultural sciences, particularly as a plant growth regulator.

Plant Sterilization

This compound has been investigated for its ability to selectively sterilize male plant parts, which could be beneficial for controlling plant reproduction and improving crop yields .

Table 2: Effects of this compound on Plant Growth

| Application Type | Effect Observed | Crop Type |

|---|---|---|

| Male Sterilization | Reduced seed set | Various crops |

| Growth Regulation | Enhanced vegetative growth | Tomatoes |

| Disease Resistance | Increased resistance to fungal pathogens | Wheat |

Wirkmechanismus

The mechanism of action of Ethyl 1-benzhydrylazetidine-3-carboxylate involves its interaction with specific molecular targets. The benzhydryl group and the azetidine ring are key structural features that enable the compound to bind to certain enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Similarity Scores

Key structural analogs and their similarity scores (based on molecular frameworks and functional groups) include:

Notes:

- Methyl vs.

- Azetidine vs. Piperidine Rings : Azetidine’s four-membered ring induces greater ring strain, increasing reactivity compared to six-membered piperidine derivatives .

- Substituent Effects : The benzhydryl group (bulky, lipophilic) offers steric hindrance and may influence binding affinity in medicinal chemistry applications, whereas benzyl or chloromethyl groups introduce distinct electronic and steric profiles .

Physicochemical Properties

- Molecular Weight: The ethyl ester variant is expected to have a molecular weight of ~295.40 g/mol (C₁₉H₂₁NO₂), compared to 281.36 g/mol for the methyl analog.

- Solubility : Azetidine derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility due to the hydrophobic benzhydryl group .

- Stability : Ethyl esters are typically more hydrolytically stable than methyl esters under physiological conditions, which may extend half-life in biological systems .

Research Findings and Trends

- Biological Activity : Mthis compound has been utilized in high-throughput screening for antimicrobial agents, though specific data for the ethyl variant are pending .

- Crystallography : Related azetidine derivatives have been characterized using SHELX software, confirming ring geometries and substituent orientations .

- Comparative Reactivity : Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate (CAS 1017789-41-1) demonstrates enhanced electrophilicity at the chloromethyl site, enabling further functionalization—a trait absent in the target compound .

Biologische Aktivität

Ethyl 1-benzhydrylazetidine-3-carboxylate is a compound that belongs to the class of azetidines, which are characterized by a four-membered nitrogen-containing ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzhydrylamine with ethyl azetidine-3-carboxylate derivatives. The process can be optimized through various methods, including the use of different solvents and catalysts to improve yield and purity. Recent advancements in synthetic methodologies have highlighted the importance of azetidines as intermediates in the development of bioactive compounds, particularly in the fields of anti-inflammatory and antibacterial agents .

Pharmacological Properties

This compound exhibits a range of biological activities that make it a candidate for further research in drug development. Key pharmacological properties include:

- Anti-inflammatory Activity : Azetidine derivatives have been reported to exhibit anti-inflammatory effects, potentially useful in treating conditions such as asthma and arthritis .

- Antibacterial Properties : The compound has shown promise as an antibacterial agent, which could be leveraged in developing treatments for bacterial infections .

- Bronchodilating Effects : Research indicates potential applications in respiratory therapies due to its bronchodilating properties .

Case Study 1: Anti-inflammatory Activity

A study conducted by De Kimpe et al. demonstrated that azetidine derivatives, including this compound, exhibited significant anti-inflammatory activity in vitro. The study utilized various assays to evaluate the compound's efficacy against inflammatory markers, showing a reduction in cytokine production by macrophages treated with the compound compared to controls .

Case Study 2: Antibacterial Efficacy

In another study focused on antibacterial properties, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed moderate antibacterial activity, suggesting its potential utility in developing new antibiotics .

Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for Ethyl 1-benzhydrylazetidine-3-carboxylate, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves multi-step strategies, including:

- Esterification : Reacting azetidine-3-carboxylic acid derivatives with ethanol under acidic catalysis (e.g., sulfuric acid) to form the ester moiety .

- Benzhydryl Protection : Introducing the benzhydryl group via nucleophilic substitution or coupling reactions, often using benzhydryl chloride as a precursor .

- Purification : Employing column chromatography (silica gel) or preparative HPLC to isolate the target compound, with purity confirmed by TLC or HPLC-UV .

Optimization Tips : - Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the ester group.

- Monitor reaction progress via in situ FTIR to track carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- X-ray Crystallography : Resolve 3D molecular geometry using SHELX software for structure refinement, particularly for verifying stereochemistry and crystal packing .

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .

- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .

Advanced: How can computational methods elucidate reaction mechanisms involving this compound?

Answer:

- Density Functional Theory (DFT) : Model transition states and activation energies for key steps (e.g., ester hydrolysis or ring-opening reactions). Optimize geometries using B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) Simulations : Study solvent effects (e.g., ethyl lactate) on reaction kinetics by analyzing hydrogen-bonding networks and diffusion coefficients .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) stabilizing intermediates .

Advanced: How do solvent polarity and hydrogen-bonding propensity influence the stability of this compound?

Answer:

- Polar Protic Solvents (e.g., Ethanol) : Accelerate ester hydrolysis via nucleophilic attack by water, requiring strict anhydrous conditions .

- Aprotic Solvents (e.g., DMF, THF) : Enhance solubility of the benzhydryl group but may promote azetidine ring strain.

- Green Solvents (e.g., Ethyl Lactate) : Balance polarity and low toxicity while maintaining ester stability; use P-V-T data to optimize reaction conditions .

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Answer:

- Cross-Validation : Compare NMR chemical shifts with computed values (DFT) to identify discrepancies in stereochemical assignments .

- Twinned Crystals : Use SHELXL’s TWIN command to refine diffraction data if crystallographic disorder is observed .

- Statistical Analysis : Apply Student’s t-test or ANOVA to assess reproducibility across multiple synthetic batches .

Advanced: What strategies are recommended for modeling intermolecular interactions in this compound crystals?

Answer:

- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O interactions) using CrystalExplorer .

- Monte Carlo/Gibbs Ensemble Simulations : Predict phase equilibria and packing efficiency under varying temperatures/pressures .

- DFT-D3 Corrections : Account for dispersion forces in non-covalent interactions (e.g., π-π stacking of benzhydryl groups) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.